Amlodipine 2-Phthalimide

Description

Contextualization within Dihydropyridine (B1217469) Chemistry and Calcium Channel Blockers

The story of Amlodipine (B1666008) 2-Phthalimide is intrinsically linked to the development and success of dihydropyridine-based calcium channel blockers (CCBs).

The journey of dihydropyridine (DHP) calcium channel blockers began with the discovery of their ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. nih.govdrugbank.com The prototype of this class, nifedipine, was introduced in the 1960s and was revolutionary in the treatment of hypertension and angina pectoris. nih.gov However, its rapid action could lead to reflex tachycardia. researchgate.net This spurred the development of subsequent generations of DHPs with improved pharmacokinetic and pharmacodynamic profiles.

These newer generations, including amlodipine, were designed to have a longer duration of action, allowing for once-daily dosing and providing more consistent blood pressure control over a 24-hour period. researchgate.netnih.gov The evolution of DHP-CCBs has also seen the development of agents with additional mechanisms of action, such as the blockade of N-type and T-type calcium channels, which may offer further organ-protective benefits. e-jcpp.org This continuous innovation underscores the importance of the dihydropyridine scaffold in cardiovascular medicine.

Amlodipine, a third-generation dihydropyridine calcium antagonist, stands out for its high selectivity for vascular smooth muscle, long-acting properties, and established efficacy in managing hypertension and angina. nih.govcardiologyresearchjournal.com Its mechanism of action involves the inhibition of L-type calcium channels, leading to peripheral arterial vasodilation and a subsequent decrease in blood pressure. drugbank.com Amlodipine's unique pharmacological profile, characterized by nearly complete absorption and a long half-life of 30 to 50 hours, contributes to its widespread clinical use. drugbank.comnih.gov

Numerous large-scale clinical trials have demonstrated amlodipine's effectiveness in reducing cardiovascular events, both as a monotherapy and in combination with other antihypertensive agents like angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). nih.govecrjournal.com Its proven benefits in high-risk patient populations, including those with coronary artery disease and diabetes, have solidified its position as a cornerstone in the treatment of cardiovascular diseases. nih.govecrjournal.com

Amlodipine 2-Phthalimide: Definition, Nomenclature, and Structural Representation in Research

Within the manufacturing process of the active pharmaceutical ingredient (API) amlodipine, several related substances are formed. This compound is one such compound, notable for its dual identity as both a crucial building block and a potential impurity.

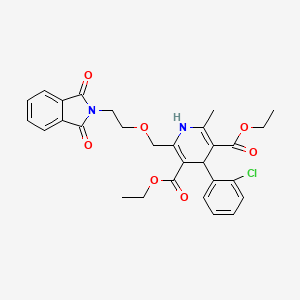

This compound is chemically known as diethyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. synzeal.com Its structure incorporates the core dihydropyridine ring of amlodipine but features a phthalimide (B116566) group attached to the ethoxymethyl side chain at the 2-position of the ring.

It is crucial to distinguish this compound from other potential positional isomers that could arise during synthesis. The numbering of the dihydropyridine ring is critical in defining the precise location of the phthalimide-containing substituent. The "2-" in its name explicitly denotes this attachment point, differentiating it from other potential isomers where the phthalimidoethoxy)methyl group could be located elsewhere on the dihydropyridine ring. This specificity is vital for analytical chemists and process chemists working on the synthesis and purification of amlodipine.

Below is a table detailing the chemical identifiers for this compound:

| Identifier | Value |

|---|---|

| IUPAC Name | diethyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate synzeal.com |

| CAS Number | 140171-49-9 synzeal.comsimsonpharma.comdrjcrbio.com |

| Molecular Formula | C29H29ClN2O7 synzeal.comsimsonpharma.comdrjcrbio.com |

| Molecular Weight | 553.01 g/mol drjcrbio.comchemicea.com |

In several synthetic routes for amlodipine, this compound serves as a key intermediate. The phthalimide group acts as a protecting group for the primary amine required in the final amlodipine structure. This strategy allows for the controlled construction of the amlodipine molecule. The synthesis typically involves the condensation of ethyl-4-(2-phthalimidoethoxy)acetoacetate with other precursors. The final step in these synthetic pathways is the removal of the phthaloyl group to unmask the aminoethoxy side chain, yielding amlodipine. The use of this compound as a stable, isolatable intermediate is a common and effective approach in the large-scale manufacturing of amlodipine.

Paradoxically, the very compound that serves as a key intermediate can also be a process-related impurity in the final amlodipine drug substance. If the deprotection step to remove the phthalimide group is incomplete, or if unreacted this compound is not fully removed during purification, it can persist as an impurity. Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products, making the detection and quantification of this compound a critical aspect of quality control in amlodipine production. Its presence must be carefully monitored to ensure the safety and efficacy of the final drug product. chemicea.comsynzeal.com

Overview of Research Trajectories for Novel Chemical Entities and Intermediates

The study of this compound and its synthesis is part of a broader research trajectory focused on the development of novel chemical entities and the optimization of synthetic routes for existing pharmaceuticals. Research in this area aims to enhance the efficiency, safety, and purity of drug manufacturing processes. google.comfrontiersin.org

One significant area of investigation is the identification and characterization of impurities that can form during the synthesis of Amlodipine. google.comjapsonline.comresearchgate.netjapsonline.com For instance, research has shown that an impurity, 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine, can form through a reaction between amlodipine besylate and bis(2-ethylhexyl) phthalate, a compound that can leach from plastic storage materials. researchgate.net The development of sensitive analytical methods, such as HPLC-MS/MS, is crucial for detecting and quantifying such trace impurities. researchgate.net

Furthermore, the synthesis and characterization of Amlodipine-related compounds and impurities serve to establish reference standards for quality control in pharmaceutical manufacturing. japsonline.comjapsonline.comsynzeal.com This ensures the final drug product meets stringent purity requirements set by regulatory agencies. japsonline.comjapsonline.com

The exploration of novel derivatives of Amlodipine also represents a key research direction. For example, the synthesis of phosphorylated derivatives of Amlodipine has been investigated to explore new biological activities. researchgate.net These studies contribute to the broader field of medicinal chemistry by expanding the library of potential therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

140171-49-9 |

|---|---|

Molecular Formula |

C29H29ClN2O7 |

Molecular Weight |

553.0 g/mol |

IUPAC Name |

diethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H29ClN2O7/c1-4-38-28(35)23-17(3)31-22(25(29(36)39-5-2)24(23)20-12-8-9-13-21(20)30)16-37-15-14-32-26(33)18-10-6-7-11-19(18)27(32)34/h6-13,24,31H,4-5,14-16H2,1-3H3 |

InChI Key |

NTVITRUDLZBADK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN3C(=O)C4=CC=CC=C4C3=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Amlodipine 2 Phthalimide

Established Synthetic Routes and Reaction Pathways

The synthesis of Amlodipine (B1666008) 2-Phthalimide, also referred to as phthalimidoamlodipine, is typically achieved through well-defined, multi-step chemical transformations that culminate in the formation of the dihydropyridine (B1217469) structure with the required substituents.

The general synthetic route for phthalimidoamlodipine involves a sequence of reactions that build the molecule step-by-step. A common pathway begins with the preparation of key precursors which are then assembled to form the final structure. google.com

A representative multi-step synthesis proceeds as follows:

Synthesis of N-(2-hydroxyethyl)phthalimide: This initial step involves the reaction of phthalic anhydride with monoethanolamine, typically in a solvent like toluene under reflux conditions, to form the phthalimide-protected ethanolamine. google.comguidechem.com

Formation of Ethyl 4-(2-(phthalimido)ethoxy)acetoacetate: The N-(2-hydroxyethyl)phthalimide is then reacted with ethyl-4-chloroacetoacetate in the presence of a suitable base. This step introduces the acetoacetate moiety required for the subsequent condensation reaction. google.com

Knoevenagel Condensation: The resulting acetoacetate derivative is reacted with 2-chlorobenzaldehyde. This condensation is often catalyzed by a weak base like piperidine with acetic acid. google.comajprd.comresearchgate.net

Hantzsch Dihydropyridine Synthesis: The product from the Knoevenagel condensation is then reacted with methyl 3-aminocrotonate in a cyclocondensation reaction to form the 1,4-dihydropyridine (B1200194) ring, yielding phthalimidoamlodipine. google.comchinjmap.com

This sequence ensures the precise placement of the functional groups on the dihydropyridine core, with the phthalimido group serving to protect the amino functionality during the synthesis. google.com

Table 1: Overview of a Multi-Step Synthesis Pathway for Phthalimidoamlodipine

| Step | Starting Materials | Key Reagents/Solvents | Intermediate/Product |

| 1 | Phthalic anhydride, Monoethanolamine | Toluene | N-(2-hydroxyethyl)phthalimide |

| 2 | N-(2-hydroxyethyl)phthalimide, Ethyl-4-chloroacetoacetate | Base (e.g., NaH), Solvent (e.g., THF) | Ethyl 4-(2-(phthalimido)ethoxy)acetoacetate |

| 3 | Ethyl 4-(2-(phthalimido)ethoxy)acetoacetate, 2-chlorobenzaldehyde | Piperidine, Acetic acid | Knoevenagel condensation product |

| 4 | Knoevenagel product, Methyl 3-aminocrotonate | Glacial acetic acid | Phthalimidoamlodipine |

The cornerstone of the synthesis of phthalimidoamlodipine and other dihydropyridine-based calcium channel blockers is the Hantzsch pyridine synthesis. ajprd.comalfa-chemistry.comwikipedia.org This reaction is a multi-component condensation that efficiently constructs the 1,4-dihydropyridine (1,4-DHP) ring system. alfa-chemistry.comorganic-chemistry.org

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org In the synthesis of phthalimidoamlodipine, a modified Hantzsch approach is used where the components are more complex:

Aldehyde: 2-chlorobenzaldehyde provides the C4-substituent of the dihydropyridine ring. google.comresearchgate.net

β-Ketoester Equivalents: The synthesis utilizes two different β-dicarbonyl components. One is the pre-formed ethyl 4-(2-(phthalimido)ethoxy)acetoacetate (often as a Knoevenagel intermediate with the aldehyde), and the other is methyl 3-aminocrotonate, which serves as both a β-dicarbonyl equivalent and the nitrogen source. google.comgoogle.com

The mechanism involves a series of reactions including Knoevenagel condensation, Michael addition, and cyclization followed by dehydration to yield the stable 1,4-dihydropyridine core. alfa-chemistry.com This method is highly effective for producing a wide array of dihydropyridine derivatives. alfa-chemistry.comthermofisher.com

In the synthesis of amlodipine, the primary amino group on the 2-(aminoethoxy)methyl side chain must be protected to prevent it from undergoing unwanted side reactions during the formation of the dihydropyridine ring. google.com The phthalimido group is a commonly used protecting group for this purpose. google.comorganic-chemistry.org

The phthalimido group offers several advantages:

Stability: It is robust and stable to the conditions of the Hantzsch condensation reaction. google.com

Safety: Compared to other protecting groups like the azido group, the phthalimido group is not explosive, making it safer for industrial-scale production. google.com

Ease of Handling: Phthalimidoamlodipine is a stable, crystalline solid that can be easily isolated and purified from the reaction mixture. google.com

Deprotection: The phthaloyl group can be readily removed in a subsequent step to yield the free amine of amlodipine. This deprotection is typically achieved by hydrazinolysis or, in the case of amlodipine synthesis, often by reacting with aqueous methylamine. google.comchemicalbook.com

Optimization and Scale-Up of Synthetic Procedures

For industrial viability, the synthesis of phthalimidoamlodipine must be efficient, high-yielding, and cost-effective. Research has focused on optimizing reaction conditions, minimizing steps, and improving the purity of the final product.

Traditional multi-step syntheses often involve the isolation and purification of intermediates at each stage, which can be time-consuming and lead to product loss. To overcome these drawbacks, one-pot procedures for the preparation of phthalimidoamlodipine have been developed. google.com

Improving the yield and purity of phthalimidoamlodipine involves the careful control of reaction parameters to minimize the formation of by-products. google.com Key areas of optimization include the choice of solvents, reaction temperature, and the stoichiometry of reactants.

For instance, the cyclization step is often carried out in solvents like glacial acetic acid or an alcohol. google.comgoogle.com Studies have shown that the molar ratio of the key intermediates can significantly impact the level of impurities. In one study, it was found that using a reactant ratio of 4-(2-phthaloyl imino oxyethyl group) methyl aceto acetate to 3-aminobutene acid methyl esters of 1:3 or greater minimized the formation of major transesterification by-products (impurities E3 and F3). google.com Subsequent purification of the intermediate phthalimidoamlodipine, for example by recrystallization from a toluene/glacial acetic acid system, can further enhance purity to over 97% before it is carried on to the final deprotection step. google.com Such optimization is crucial for producing high-purity amlodipine that meets stringent pharmaceutical standards.

Table 2: Optimization Strategies for Phthalimidoamlodipine Synthesis

| Parameter | Traditional Method | Optimized Approach | Benefit |

| Process Flow | Step-wise with isolation of intermediates | One-pot synthesis without isolation of intermediates google.com | Reduced processing time, less solvent waste, potentially higher overall yield. google.com |

| Reactant Ratio | Standard stoichiometric ratios | Excess of methyl 3-aminocrotonate (e.g., 1:3 ratio) google.com | Minimizes formation of specific transesterification impurities. google.com |

| Purification | Standard crystallization | Recrystallization from specific solvent systems (e.g., toluene/glacial acetic acid) google.com | Achieves intermediate purity >97%, leading to higher final product quality. google.com |

| Solvent | Various organic solvents | Use of alcohols or glacial acetic acid for cyclization google.comgoogle.com | Improved reaction conditions and impurity profile. |

Solvent Selection and Reaction Condition Optimization

The synthesis of Amlodipine 2-Phthalimide involves multiple steps, where the choice of solvents and reaction conditions is critical for maximizing yield and minimizing impurities. The process generally begins with the coupling of N-(2-hydroxyethyl) phthalimide (B116566) with an acetoacetate derivative, followed by a Hantzsch-type dihydropyridine synthesis. google.com

Optimization of this process involves careful control over temperature, reaction time, and the selection of solvents and reagents. For instance, the initial coupling reaction is often performed in an organic solvent like toluene under an inert atmosphere, with temperatures ranging from -15°C to 45°C. google.com The use of a strong base such as sodium hydride is common to facilitate the reaction. google.comguidechem.com Solvents like tetrahydrofuran (THF) and dichloromethane are also employed. google.comguidechem.com

Subsequent steps, such as the condensation with 2-chlorobenzaldehyde and methyl 3-aminocrotonate, can be carried out in solvents like isopropanol or acetic acid. google.comguidechem.com Temperatures for these stages can range from ambient (25-30°C) to elevated (55-60°C), with reaction times extending from hours to a full day to ensure completion. google.comguidechem.com Purification of the final this compound intermediate is often achieved by crystallization from a solvent system, such as dissolving the crude product in an organic solvent and precipitating it with water or another anti-solvent. google.com

Interactive Table:

Table 1: Solvent Systems and Reaction Conditions in this compound Synthesis| Synthesis Step | Solvents | Reagents/Catalysts | Temperature Range | Typical Duration | Source |

|---|---|---|---|---|---|

| Coupling Reaction | Toluene, Tetrahydrofuran (THF) | Sodium Hydride (NaH) | -15°C to 45°C | 5-12 hours | google.comguidechem.com |

| Condensation | Isopropanol, Dichloromethane, Acetic Acid | Piperidine, Acetic Acid | 20°C to 90°C | 4-24 hours | google.comgoogle.comguidechem.com |

Investigation of Impurity Formation Pathways

The formation of impurities during the synthesis of this compound is a significant concern for pharmaceutical manufacturing. These impurities can arise from side reactions, degradation of reactants or products, or contaminants present in the raw materials. Understanding these pathways is essential for developing control strategies to ensure the purity of the final product.

This compound is almost exclusively described in the literature as a deliberately synthesized key intermediate for amlodipine production. google.com Information regarding its formation as an unintended by-product in other chemical processes is not extensively documented. However, the potential for its formation exists in any reaction mixture containing the necessary precursors under conditions conducive to the Hantzsch pyridine synthesis.

More commonly studied are the impurities that arise during the synthesis of this compound. One such related impurity is Amlodipine Di-Phthalimide Impurity, which has a more complex structure, suggesting it may be formed through side reactions involving the starting materials or intermediates. synzeal.comallmpus.com The presence of such impurities highlights the complexity of the reaction and the potential for various side products to form under non-optimized conditions. Forced degradation studies on amlodipine itself reveal that the dihydropyridine ring is susceptible to oxidation and hydrolysis under acidic or basic conditions, which could indicate potential degradation pathways for its phthalimide precursor as well. lcms.cznih.gov

The purity of the raw materials used in the synthesis of this compound is paramount to controlling the impurity profile of the final product. Contaminants in starting materials such as phthalic anhydride, monoethanolamine, 4-chloroethyl acetoacetate, or 2-chlorobenzaldehyde can be carried through the synthesis or participate in side reactions, leading to the formation of undesired compounds. google.com

For example, the quality of N-(2-hydroxyethyl) phthalimide is critical; impurities from its synthesis can directly impact the subsequent coupling reaction. google.com Similarly, the purity of solvents plays a crucial role. The presence of water or other nucleophilic impurities in solvents can lead to hydrolysis of intermediates or reagents. The material of construction of process equipment, such as reactors and storage tanks, can also be a source of contamination. Leaching of metallic ions or other materials can potentially catalyze side reactions or introduce new impurities into the reaction mixture. Therefore, stringent quality control of all raw materials and proper maintenance of process equipment are essential for minimizing contamination.

Derivatization Strategies Utilizing this compound as a Scaffold (beyond amlodipine synthesis)

While the primary use of this compound is its conversion to amlodipine, its molecular structure holds potential for use as a scaffold in the development of other novel compounds. The phthalimide moiety is a well-established and versatile pharmacophore in medicinal chemistry, known to be a component in compounds with a wide array of biological activities. nih.govucl.ac.uk

The phthalimide group can be modified, or it can serve as a stable anchor while other parts of the this compound molecule, such as the dihydropyridine ring or the ester groups, are chemically altered. The reactivity of the phthalimide ring itself is somewhat limited, but the N-substituted bond can be cleaved. More significantly, the dihydropyridine ring offers multiple sites for chemical modification.

Research into phthalimide-based compounds has shown their potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents, among others. nih.govucl.ac.uk This suggests that this compound could serve as a starting point for creating a library of new chemical entities. By leveraging the known biological activities of the phthalimide pharmacophore, medicinal chemists could design derivatives with unique therapeutic profiles, moving beyond the cardiovascular scope of amlodipine.

Interactive Table:

Table 2: Potential Therapeutic Applications of Phthalimide-Based Derivatives| Biological Activity | Therapeutic Area | Source |

|---|---|---|

| Anti-inflammatory | Inflammation, Autoimmune diseases | nih.gov |

| Anticancer | Oncology | ucl.ac.uk |

| Antibacterial | Infectious Diseases | nih.govucl.ac.uk |

| Antifungal | Infectious Diseases | ucl.ac.uk |

| Antiviral | Infectious Diseases | nih.gov |

| Antiepileptic | Neurology | nih.gov |

Advanced Characterization Techniques and Methodologies for Structural and Purity Assessment

Spectroscopic Methodologies for Elucidating Chemical Structure and Configuration

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within Amlodipine (B1666008) 2-Phthalimide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Amlodipine 2-Phthalimide. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic framework can be assembled.

¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR spectra reveal the number of non-equivalent carbons and their electronic environments within the molecule.

2D-NMR techniques, such as HSQC, are used to establish correlations between directly bonded protons and carbons, further confirming the structural assignments made from 1D spectra. nih.gov While specific spectral data for this compound is not extensively published in readily available literature, theoretical calculations and data from related Amlodipine compounds provide expected chemical shift regions. researchgate.net The structural elucidation of degradation products and impurities of Amlodipine often involves the use of multidimensional NMR techniques to confirm complex structures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Aromatic (Phthalimide & Chlorophenyl) | ¹H | 7.0 - 8.0 |

| Aromatic (Phthalimide & Chlorophenyl) | ¹³C | 120 - 140 |

| Dihydropyridine (B1217469) Ring | ¹H | 5.3 (CH), 2.3 (CH₃) |

| Dihydropyridine Ring | ¹³C | 100 - 150 |

| Ester (O-CH₃, O-CH₂CH₃) | ¹H | 3.6 (OCH₃), 1.2 (CH₃), 4.1 (OCH₂) |

| Ester (O-CH₃, O-CH₂CH₃) | ¹³C | 15 (CH₃), 51 (OCH₃), 60 (OCH₂), 167 (C=O) |

| Ethoxy Methyl Linker | ¹H | 3.7 - 4.7 |

| Ethoxy Methyl Linker | ¹³C | 65 - 70 |

| Note: These are predicted ranges based on the analysis of Amlodipine and related structures. Actual experimental values may vary. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key expected peaks would correspond to the stretching vibrations of C=O groups in the ester and phthalimide (B116566) moieties, N-H stretching from the dihydropyridine ring, and C-Cl stretching from the chlorophenyl group. researchgate.netresearchgate.netbiomedres.us Studies on Amlodipine besylate show distinctive peaks for C=O groups around 1675 cm⁻¹, C=C at 1432 cm⁻¹, and C-O stretching at 1267 cm⁻¹. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy can give a more complete vibrational profile of the molecule. nih.gov

Table 2: Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Dihydropyridine) | Stretching | 3300 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=O (Phthalimide) | Symmetric/Asymmetric Stretching | 1700 - 1770 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-Cl (Chlorophenyl) | Stretching | 600 - 800 |

| Note: Wavenumbers are approximate and can be influenced by the molecular environment. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The compound, also known as Amlodipine impurity A, has a molecular formula of C₂₈H₂₇ClN₂O₇ and a molecular weight of 538.98 g/mol . nih.govdaicelpharmastandards.com

In MS analysis, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which shows the m/z of various fragments, provides clues about the molecule's structure. Techniques like LC-MS/MS are employed to establish the fragmentation pathways of Amlodipine and its related impurities, aiding in their structural characterization. nih.govnih.govlcms.cz

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The chromophores—parts of the molecule that absorb UV or visible light—provide a characteristic spectrum. The dihydropyridine ring and the aromatic systems (chlorophenyl and phthalimide) are the primary chromophores in this compound.

The UV spectrum of Amlodipine in various solvents typically shows absorption maxima around 237-240 nm and another peak around 360 nm. japer.inrjptonline.orgiscientific.org The detection wavelength for Amlodipine and its impurities in chromatographic methods is often set at 237 nm. researchgate.netgoogle.comnih.gov For certain impurities like Amlodipine Impurity D, a different wavelength such as 270 nm may be used for monitoring. scirp.org This technique is valuable for quantitative analysis and for monitoring reactions involving these chromophoric systems.

Chromatographic Analytical Method Development for Research Applications

Chromatographic methods are essential for separating this compound from the active pharmaceutical ingredient (Amlodipine) and other related impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of Amlodipine and its impurities, including this compound. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.

Method development involves optimizing various parameters to achieve adequate separation (resolution) between all compounds of interest. These parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of buffers like phosphate (B84403) or ammonium (B1175870) hydroxide (B78521) with organic solvents like acetonitrile (B52724) and methanol), flow rate, and column temperature. researchgate.netnih.govscirp.orgceon.rsnih.gov

For instance, one method utilizes a C18 column with a gradient mobile phase of ammonium hydroxide in water and methanol, with detection at 237 nm, to separate Amlodipine from seven of its impurities. nih.gov Another method uses a mixture of sodium dihydrogen phosphate monohydrate and ethanol (B145695) as the mobile phase. researchgate.netceon.rs The retention time of this compound (often referred to as Impurity A or D in different contexts) will vary depending on the specific chromatographic conditions. google.com These validated HPLC methods are crucial for routine quality control, stability studies, and ensuring the purity of Amlodipine drug substances. scirp.org

Table 3: Example HPLC Method Parameters for Amlodipine Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.04 M Sodium Dihydrogen Phosphate (pH 4.0) | Phosphate buffer with triethylamine (B128534) (pH 2.8) |

| Mobile Phase B | Ethanol | Acetonitrile/Methanol |

| Mode | Isocratic (60:40 A:B) | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 237 nm | 237 nm / 270 nm / 340 nm |

| Note: These are examples derived from different published methods and serve to illustrate the range of conditions used. researchgate.netscirp.orgceon.rs |

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is a crucial analytical technique for the assessment of volatile components and residual solvents in active pharmaceutical ingredients (APIs) and their intermediates, including Amlodipine and its related compounds like this compound. ispub.comthermofisher.cn The presence of residual solvents is a critical quality attribute, as these solvents are often used during the synthesis process and must be removed to levels that are considered safe. thermofisher.cn Regulatory guidelines, such as those from the United States Pharmacopeia (USP), outline specific methods and limits for these volatile impurities. thermofisher.cn

The standard methodology for this analysis is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). ispub.comshimadzu.com This technique is highly effective because it allows for the analysis of volatile compounds without introducing the non-volatile API into the GC system, which could cause contamination and complex chromatograms. In this process, a sample of the pharmaceutical substance is placed in a sealed vial and heated, allowing the volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC for separation and detection. shimadzu.com

The separation is typically achieved on a column with a specific stationary phase, such as a cyanopropylphenyl polysiloxane phase, which is effective for a wide range of common pharmaceutical solvents. ispub.comthermofisher.cn The choice of column and temperature programming is optimized to ensure the separation of all potential solvents. For instance, a typical temperature program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 200°C) to elute solvents with different boiling points. ispub.com

For enhanced identification of unknown volatile impurities, GC can be coupled with a Mass Spectrometer (GC-MS). shimadzu.com This provides mass spectra for the separated components, allowing for their structural elucidation and confident identification, which is particularly useful when unexpected peaks are observed in the chromatogram. shimadzu.comnih.gov

The table below illustrates a typical set of parameters for a GC-FID system used for residual solvent analysis in pharmaceutical compounds.

Table 1: Illustrative GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| System | Gas Chromatograph with Headspace Autosampler and FID |

| Column | BP 624, 30m x 0.53mm i.d., 0.25µm film thickness |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 230°C |

| Detector Temperature | 250°C |

| Oven Program | Initial 40°C for 5 min, ramp 10°C/min to 200°C, hold 5 min |

| Split Ratio | 1:15 |

| Injection Volume | 1 µL (from headspace) |

This table represents typical starting conditions and may require optimization based on the specific solvents being analyzed.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for screening purposes in the synthesis of pharmaceutical compounds, including Amlodipine and its potential phthalimide-related impurities. eijppr.comnih.govthieme.de Its primary advantage lies in its ability to provide a quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. eijppr.comthieme.de

In the synthesis of Amlodipine or related structures, TLC can be used to track the consumption of reactants and the formation of the desired product. eijppr.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel pre-coated aluminum plates), which is then developed in a suitable mobile phase. eijppr.comresearchgate.net The choice of mobile phase is critical for achieving good separation of the different components. For compounds like Amlodipine and its precursors, a mixture of solvents such as toluene, ethanol, acetone, and ammonia (B1221849) might be employed. researchgate.net

After development, the separated spots are visualized, commonly under UV light if the compounds are UV-active. The relative positions of the spots, represented by the Retention Factor (Rf value), help in identifying the components by comparing them to standards of the starting materials and expected products. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. eijppr.com

TLC is also invaluable in high-throughput screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the most promising parameters for a successful synthesis. nih.gov While primarily a qualitative technique, modern HPTLC (High-Performance Thin-Layer Chromatography) with densitometric scanning allows for quantitative analysis, providing more precise data on the concentration of components. researchgate.net

Table 2: Application of TLC in Monitoring a Hypothetical Phthalimide Synthesis Step

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G 60 F254 pre-coated aluminum plates |

| Mobile Phase | Toluene:Ethanol:Acetone:Ammonia (7:2:1:0.3 v/v/v/v) |

| Application | Spotting of starting amine, phthalic anhydride, and reaction mixture |

| Detection | UV visualization at 254 nm |

| Observation | Monitoring the disappearance of reactant spots and the emergence of the product spot (this compound) |

| Rf Value (Hypothetical) | Starting Amine: 0.2; Phthalic Anhydride: 0.8; Product: 0.5 |

Coupling Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated or coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the comprehensive analysis of pharmaceutical compounds like this compound. nih.govmdpi.com These techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection and identification power of mass spectrometry. mdpi.com

LC-MS is especially well-suited for the analysis of non-volatile and thermally labile compounds, which includes Amlodipine and many of its impurities and degradation products. nih.govresearchgate.net An LC system, often using a C18 reversed-phase column, separates the components of a mixture. nih.gov The eluent from the LC is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which generates ions from the analyte molecules. nih.govresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. mdpi.com

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In this technique, a specific ion (a precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint, enabling the confident identification of known impurities and the elucidation of unknown structures. nih.gov This is critical for characterizing process-related impurities like this compound or degradation products formed during stability studies. nih.govresearchgate.net

GC-MS, on the other hand, is the gold standard for the analysis of volatile and semi-volatile compounds, such as residual solvents or certain volatile degradation products. shimadzu.comnih.gov The principles are similar to LC-MS, with the GC providing separation and the MS providing detection and structural information. mdpi.com

Table 3: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte Type | Non-volatile, thermally labile compounds (e.g., Amlodipine, impurities) | Volatile and semi-volatile compounds (e.g., residual solvents) |

| Separation Principle | Liquid chromatography (e.g., reversed-phase) | Gas chromatography |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Primary Application | Impurity profiling, degradation product analysis, pharmacokinetic studies | Residual solvent analysis, analysis of volatile impurities |

| Structural Info | Molecular weight and fragmentation patterns from MS/MS | Characteristic fragmentation patterns for library matching |

Solid-State Characterization Methodologies

X-Ray Powder Diffraction (XRPD) for Crystalline Form Analysis

X-Ray Powder Diffraction (XRPD) is a fundamental and powerful technique for the solid-state characterization of pharmaceutical materials. improvedpharma.comusp.org It is used to identify the crystalline form of a substance, distinguish between different polymorphic forms, and differentiate crystalline material from amorphous material. improvedpharma.comamericanpharmaceuticalreview.com Since the solid-state form of an API can significantly impact its physical and chemical properties, such as solubility and stability, XRPD analysis is a critical component of pharmaceutical development. malvernpanalytical.com

The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. xrpd.eu Crystalline materials, possessing a regular, repeating arrangement of atoms, will diffract the X-rays in a predictable pattern, producing a series of sharp peaks at specific angles. improvedpharma.com This diffraction pattern is unique to a specific crystalline lattice and serves as a "fingerprint" for that crystalline form. improvedpharma.com In contrast, amorphous materials, which lack long-range atomic order, produce a broad, diffuse halo instead of sharp peaks. improvedpharma.com

For a compound like this compound, XRPD would be used to:

Identify its crystalline form: Determine if the synthesized material is crystalline and, if so, to characterize its unique diffraction pattern.

Screen for polymorphs: Investigate whether the compound can exist in multiple crystalline forms (polymorphs), which could have different properties. americanpharmaceuticalreview.com

Assess crystallinity: Quantify the degree of crystallinity in a sample that may be a mixture of crystalline and amorphous material. usp.org

Monitor stability: Detect changes in the crystalline form during storage or processing, such as a conversion from one polymorph to another or from an amorphous to a crystalline state. improvedpharma.com

The resulting data is typically presented as a diffractogram, plotting intensity versus the diffraction angle (2θ).

Table 4: Key Information Obtained from XRPD Analysis

| XRPD Data Feature | Interpretation | Significance for this compound |

|---|---|---|

| Peak Positions (2θ) | Relates to the unit cell dimensions of the crystal lattice. | Defines the unique fingerprint of a specific crystalline form. |

| Peak Intensities | Depends on the arrangement of atoms within the unit cell. | Part of the characteristic fingerprint; can be affected by preferred orientation. |

| Peak Width | Inversely related to crystallite size and can be affected by lattice strain. | Provides information on the quality and size of the crystals. |

| Amorphous Halo | A broad, non-distinct signal. | Indicates the presence of non-crystalline, amorphous material. |

Computational Chemistry and Theoretical Investigations of Amlodipine 2 Phthalimide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for exploring the dynamic nature of molecules and their interactions. These methods treat molecules as a collection of atoms governed by the laws of classical mechanics, allowing for the study of complex systems.

Conformational analysis is critical for understanding the three-dimensional structure of Amlodipine (B1666008) 2-Phthalimide. The molecule's flexibility, particularly around the ether linkage between the dihydropyridine (B1217469) and phthalimide (B116566) moieties, allows it to adopt various spatial arrangements or conformers. Identifying the most stable, low-energy conformers is crucial as these are the most likely to be biologically relevant.

Molecular Dynamics (MD) simulations are employed to study the stability and conformational landscape of the molecule over time. These simulations model the atomic movements, providing a dynamic picture of how the molecule behaves in a simulated environment, such as in a solvent. For related dihydropyridine structures, studies have shown that the dihydropyridine ring typically adopts a boat-like conformation. researchgate.net In the case of Amlodipine, the 2-chlorophenyl and dihydropyridine moieties are found to be nearly perpendicular to each other. researchgate.net MD simulations for Amlodipine 2-Phthalimide would be expected to reveal the stability of this arrangement and the flexibility of the side chain connecting to the phthalimide group.

Table 1: Common Parameters in Molecular Dynamics Simulations for Drug-like Molecules

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | TIP3P, SPC/E (Explicit) |

| Simulation Time | The duration of the simulation, which should be long enough to capture relevant motions. | 100-1000 nanoseconds (ns) |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K (approx. body temp.) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking could be used to explore hypothetical interactions with biological targets, such as the L-type calcium channel (the target of amlodipine) or other targets associated with the phthalimide moiety.

The process involves placing the flexible this compound molecule into the binding site of a rigid target protein. A scoring function then estimates the binding affinity, with lower binding energies indicating more favorable interactions. Studies on similar phthalimide-dihydropyridine hybrids often use docking to predict binding modes. For instance, docking studies on other dihydropyridines reveal that hydrogen-bonding interactions involving the carbonyl groups are often crucial for binding to their receptors. researchgate.net For phthalimide derivatives, docking simulations have successfully identified promising compounds targeting enzymes like ALK5 kinase, with favorable binding energies below -9.0 kcal/mol. mdpi.com A similar approach for this compound would help elucidate its potential binding orientation and key interactions, such as hydrogen bonds or hydrophobic contacts.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic properties of a molecule. These methods are crucial for understanding chemical reactivity and predicting spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It is employed to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical stability and reactivity.

For phthalimide derivatives and related compounds, DFT calculations are routinely performed to optimize molecular geometry and understand electronic properties. mdpi.comufms.brrsc.org These studies often use specific combinations of functionals and basis sets to achieve accurate results.

Table 2: DFT Functionals and Basis Sets Used in Studies of Related Compounds

| Compound Type | Functional | Basis Set | Reference |

|---|---|---|---|

| Phthalimide Derivatives | M06 | 6-311G(d,p) | mdpi.com |

| Phthalimide Congeners | B3LYP | 6-311++G(d,p) | ufms.br |

| 1,8-Naphthalimide Derivatives | B3LYP | 6-31G(d,p) | nih.gov |

Applying these methods to this compound would allow for the determination of its ground state geometry, analysis of its frontier molecular orbitals, and prediction of its reactivity, providing a fundamental understanding of its chemical behavior.

Quantum chemical calculations are also invaluable for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. DFT methods can accurately calculate the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. nih.gov

By calculating these properties for a proposed structure of this compound and comparing them with experimental data, researchers can confirm its molecular structure. For example, calculated IR frequencies can be matched to experimental peaks to identify specific functional groups, while calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to assign signals to specific atoms within the molecule. Studies on other complex organic molecules have shown a strong correlation between theoretical and experimental spectroscopic results, making this a reliable validation tool. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Derivations for Phthalimide-Dihydropyridine Hybrids (General Principles)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For hybrid molecules like phthalimide-dihydropyridines, SAR provides general principles for designing more potent and selective compounds.

The biological activity of this class of compounds is influenced by several structural features:

The Dihydropyridine (DHP) Ring: The integrity of the 1,4-dihydropyridine (B1200194) ring is generally essential for activity at L-type calcium channels. Substituents on this ring significantly modulate activity.

Substituents at Positions 3 and 5: The ester groups at these positions are important. The nature of the ester (e.g., methyl, ethyl) can influence potency and pharmacokinetic properties.

Substituent at Position 4: The aryl group (in this case, 2-chlorophenyl) is a critical determinant of activity. Its substitution pattern and orientation relative to the DHP ring are crucial.

The Phthalimide Moiety: The phthalimide group itself is a versatile pharmacophore known to interact with various biological targets. researchgate.netresearchgate.net Its inclusion in a hybrid molecule can introduce new or dual biological activities.

SAR studies on various phthalimide derivatives have shown that modifications to the phthalimide ring system or the N-substituent can drastically alter biological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. researchgate.netnih.gov By systematically modifying each of these components in phthalimide-dihydropyridine hybrids and assessing the resulting change in activity, researchers can develop a comprehensive SAR model to guide the design of future therapeutic agents.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The formation of this compound, which involves the reaction of the primary amine group of amlodipine with a phthalimide precursor (such as phthalic anhydride), represents a nucleophilic acyl substitution reaction. Computational transition state analysis is a powerful theoretical methodology employed to elucidate the detailed mechanism of such chemical reactions. This approach utilizes quantum chemical calculations, often based on Density Functional Theory (DFT), to map the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

The analysis provides critical insights into the reaction kinetics and thermodynamics by calculating the energy barriers (activation energies) associated with each step of the proposed mechanism. A lower activation energy indicates a more favorable reaction pathway. Furthermore, the geometric and electronic structure of the transition state can be precisely characterized, revealing the nature of bond-forming and bond-breaking processes.

For the reaction between a primary amine and a cyclic anhydride, computational studies on analogous systems have investigated several possible mechanistic pathways. These typically include:

A concerted mechanism, where the nucleophilic attack of the amine and the proton transfer occur in a single step.

A stepwise mechanism, which involves the formation of a tetrahedral intermediate. This pathway can be uncatalyzed or catalyzed by a second molecule of the amine or another species that facilitates proton transfer.

A comprehensive search of the scientific literature did not yield any specific studies dedicated to the computational transition state analysis of the reaction forming this compound. While general computational studies on amlodipine have been conducted to analyze its electronic properties and reactivity, and separate studies exist on the mechanisms of reactions between amines and anhydrides, a direct theoretical investigation into the transition states and energy profiles for the specific formation of this compound has not been reported.

Consequently, detailed research findings and data tables containing calculated activation energies, transition state geometries, and reaction coordinates for this specific reaction are not available. The generation of such data would necessitate a dedicated computational chemistry research project focusing on this particular chemical transformation.

Table 1: Hypothetical Data Table for Transition State Analysis

As no specific research data is available, this table is a template illustrating the type of data that would be generated from a computational transition state analysis of the this compound formation.

| Reaction Step | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Nucleophilic attack (Concerted Pathway) | B3LYP/6-311+G(d,p) | PCM (Water) | Data not available | Data not available |

| Formation of Tetrahedral Intermediate | B3LYP/6-311+G(d,p) | PCM (Water) | Data not available | Data not available |

| Ring Opening of Intermediate | B3LYP/6-311+G(d,p) | PCM (Water) | Data not available | Data not available |

| Cyclization and Dehydration | B3LYP/6-311+G(d,p) | PCM (Water) | Data not available | Data not available |

Pre Clinical Research Perspectives and Exploratory Biological Applications

Investigation of Amlodipine (B1666008) 2-Phthalimide as a Potential Prodrug Candidate

A primary research direction for Amlodipine 2-Phthalimide is its evaluation as a prodrug of amlodipine. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility or a lack of target specificity. ijpcbs.com

The use of a phthalimide (B116566) group as a "pro-moiety" is a recognized strategy in medicinal chemistry. nih.gov The design principles underpinning this approach are based on the physicochemical properties that the phthalimide scaffold imparts.

Chemical Stability and Bioreversibility: The imide linkage in the N-substituted phthalimide structure is generally stable under physiological conditions but can be designed to be susceptible to enzymatic or chemical hydrolysis in vivo. nih.gov The goal is to ensure the prodrug remains intact until it reaches the desired biological compartment, where it can then be cleaved to release the active parent drug. ijpcbs.com

Scaffold for Molecular Hybridization: The phthalimide ring serves as a versatile scaffold for creating hybrid molecules. nih.gov This approach aims to combine the therapeutic effects of two different pharmacophores into a single molecule, potentially leading to synergistic effects or a broader spectrum of activity. nih.gov

A critical step in validating this compound as a prodrug is to demonstrate its conversion to amlodipine in vitro. Such studies are essential to predict its metabolic fate in vivo.

These investigations would typically involve incubating this compound with various biological preparations to simulate metabolic processes. Key experimental systems include:

Liver Microsomes or Hepatocytes: These systems contain a wide array of metabolic enzymes, particularly cytochrome P450 enzymes, and are the gold standard for studying drug metabolism. researchgate.net

Plasma/Serum: The stability of the prodrug in circulation and its potential hydrolysis by plasma esterases or other enzymes would be evaluated.

Specific Enzyme Preparations: Purified enzymes, such as hydrolases or lipases, could be used to identify the specific catalysts responsible for cleaving the phthalimide group. nih.govfrontiersin.org

The primary analytical objective would be to monitor the disappearance of this compound over time and the corresponding appearance of amlodipine. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are typically used for this purpose. Research on other phthalimide-derived esters has shown that enzymatic hydrolysis, for instance using lipase, can be an effective method for cleaving the molecule to yield the desired parent compound. nih.gov The rate and extent of this biotransformation are key parameters that determine the pharmacokinetic profile of the prodrug and its potential for therapeutic success.

Exploration of Intrinsic Biological Activities of this compound

Beyond its role as a potential prodrug, this compound may possess its own distinct biological activities. This possibility arises from the extensive and diverse pharmacology associated with the phthalimide moiety itself.

Amlodipine functions by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation. nih.govajprd.com A fundamental pre-clinical question is whether the addition of the bulky phthalimide group alters this primary mechanism of action.

In vitro studies would be necessary to assess the direct effect of this compound on calcium channels. Standard methodologies include:

Electrophysiology (Patch-Clamp): This technique, applied to isolated vascular smooth muscle cells or cardiac myocytes, directly measures the flow of calcium ions through L-type channels. nih.gov It would allow researchers to determine if this compound can block these channels and to quantify its potency and kinetics compared to amlodipine. nih.gov Studies on amlodipine have shown its blocking action is dependent on voltage and pH. nih.govfrontiersin.org Similar investigations for this compound would be crucial.

Radioligand Binding Assays: These assays use radioactively labeled dihydropyridines to measure the binding affinity of test compounds to the calcium channel receptor on cell membrane preparations. This would reveal whether this compound can compete with known ligands for the binding site.

Isolated Tissue Bath Studies: The effect of the compound on contractions of isolated arterial rings (e.g., rat aorta) induced by high potassium depolarization can provide functional evidence of calcium channel blockade. rsu.lv

The results of these experiments would clarify whether this compound acts as a calcium channel blocker itself, or if it is inactive in this regard and must first be converted to amlodipine.

The phthalimide nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets. nih.govucl.ac.uk This precedent suggests that this compound could be screened for a variety of other pharmacological activities unrelated to calcium channel blockade.

| Pharmacological Activity | Examples of Targets/Mechanisms | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production, COX-2 inhibition, phosphodiesterase-4 inhibition. | ucl.ac.ukbiomedgrid.comacs.org |

| Anticancer | Anti-proliferative effects, anti-angiogenic activity, enzyme inhibition (e.g., DNA gyrase B, VEGFR-2). | nih.govredalyc.org |

| Antimicrobial | Antibacterial, antifungal, and antiviral activities. | nih.govbiomedgrid.com |

| Enzyme Inhibition | Cholinesterase, monoamine oxidase-B, carbonic anhydrase, α-glucosidase, soluble epoxide hydrolase. | nih.govnih.govdntb.gov.uaresearchgate.net |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems. | mdpi.com |

| Analgesic | Antinociceptive effects observed in animal models. | biomedgrid.com |

Based on this broad range of activities, a comprehensive pre-clinical screening of this compound would be warranted. This could involve a panel of in vitro assays targeting various enzymes (e.g., COX, cholinesterases, carbonic anhydrases) and receptors (e.g., dopamine (B1211576) receptors) to identify any unexpected "off-target" activities that could be therapeutically relevant. ucl.ac.uknih.gov

Building on the screening for molecular targets, subsequent research would focus on how this compound affects complex cellular processes. Phthalimide derivatives have been shown to modulate key signaling pathways involved in inflammation, cancer, and cellular homeostasis.

| Cellular Process/Pathway | Observed Effect | Cellular Model/System | References |

|---|---|---|---|

| Inflammation | Inhibition of TNF-α and IL-1β production. | Human leukemia cells (HL-60, THP-1), murine macrophages. | biomedgrid.comnih.govnih.govrsc.org |

| Cancer Cell Proliferation | Inhibition of cell growth and induction of apoptosis. | HeLa (cervical), 4T1 (breast), HepG2 (liver), PC3, DU145 (prostate), Sarcoma 180. | redalyc.orgnih.govnih.gov |

| Apoptosis (Programmed Cell Death) | Induction of DNA fragmentation and mitochondrial depolarization. | Sarcoma 180 cells, Jurkat cells, various cancer cell lines. | rsc.orgnih.govnih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition of enzymes in this key cell growth and survival pathway. | Prostate cancer cells. | biomedgrid.comnih.gov |

| TGF-β Pathway | Potential disruption of this pathway, which is involved in cell growth, differentiation, and tumorigenesis. | Computational models targeting TGF-β type I receptor kinase (ALK5). | mdpi.com |

Experimental approaches to study these effects for this compound would include:

Cell Viability and Proliferation Assays: Using various cancer cell lines (e.g., HeLa, HepG2) and normal cell lines, researchers could assess the compound's effect on cell growth using methods like the MTT assay. redalyc.orgnih.gov

Apoptosis Assays: Techniques such as flow cytometry can be used to measure markers of apoptosis, like membrane disruption or DNA fragmentation, to determine if the compound induces programmed cell death. nih.gov

Cytokine Production Assays: In immune cell models (e.g., macrophages or leukemia cell lines like THP-1), the effect of the compound on the production of inflammatory mediators like TNF-α could be measured by ELISA. biomedgrid.comnih.gov

Western Blotting and RT-PCR: These molecular biology techniques would allow for the investigation of specific signaling pathways. For example, researchers could measure the levels and activation states of key proteins in pathways like PI3K/Akt or assess changes in the expression of genes related to apoptosis (e.g., Bcl-2, Bax). nih.govnih.gov

Such studies would reveal whether this compound can modulate cellular behavior in ways that might be therapeutically beneficial, independent of its potential to act as a prodrug for amlodipine.

Research into Drug Delivery System Applications

Formulation into Amphiphilic Prodrug Molecules for Vesicle Formation

No data available.

Characterization of Vesicle Properties for Controlled Release in Research Systems

No data available.

Analytical Research for Impurity Control and Quality Assessment in Synthetic Processes

Development and Validation of Analytical Methods for Impurity Profiling

The development of robust and sensitive analytical methods is fundamental to the effective profiling of impurities in Amlodipine (B1666008). These methods must be capable of separating and quantifying Amlodipine 2-Phthalimide, often present at trace levels, from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the separation and detection of Amlodipine impurities, including this compound. These methods offer high resolution, sensitivity, and specificity.

A common approach involves reversed-phase HPLC with a C18 column. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak shape and resolution for Amlodipine and its impurities.

For the detection of trace impurities, a photodiode array (PDA) detector is often used, allowing for the monitoring of eluents at multiple wavelengths. The typical detection wavelength for Amlodipine and its related compounds is around 237-239 nm. In cases where higher sensitivity and structural information are required, Mass Spectrometry (MS) is coupled with the liquid chromatography system (LC-MS). This combination is particularly powerful for the identification of unknown impurities and the confirmation of known ones like this compound by providing accurate mass data.

Table 1: Illustrative HPLC Parameters for Amlodipine Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table represents a typical set of starting conditions for method development and may require optimization for specific applications.

Once a suitable separation method is developed, it must be validated to ensure its suitability for the quantitative analysis of this compound in synthetic batches of Amlodipine. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

For the quantitative determination of this compound, a reference standard of the impurity is required. The method's linearity is established by analyzing a series of solutions containing known concentrations of the this compound reference standard. The accuracy is assessed by spiking a placebo or Amlodipine sample with a known amount of the impurity and measuring the recovery. Precision is determined by repeatedly analyzing a single sample and is expressed as the relative standard deviation (RSD).

Table 2: Typical Validation Parameters for the Quantification of this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the impurity. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | From LOQ to 150% of the specification limit. |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

Degradation and Stability Studies under Laboratory Conditions

Forced degradation studies are essential to understand the stability of Amlodipine and to identify potential degradation products that may arise during storage or manufacturing. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

In forced degradation studies of Amlodipine, the drug is exposed to various stress conditions, and the resulting degradation products are analyzed. While this compound is primarily considered a process-related impurity, these studies can help to understand if it can also be formed as a degradation product under certain conditions.

The identification of degradation products is typically carried out using LC-MS/MS. This technique provides the molecular weight of the degradants and their fragmentation patterns, which are crucial for structural elucidation. A study identified an impurity with the same mass and fragmentation pattern consistent with this compound, confirming its presence in the impurity profile. nih.gov

Table 3: Summary of Forced Degradation Conditions for Amlodipine

| Stress Condition | Typical Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours |

| Thermal Degradation | 105 °C for 72 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and fluorescent light |

Kinetic studies of degradation provide information on the rate at which Amlodipine degrades and at which degradation products form under different stress conditions. These studies are important for predicting the shelf-life of the drug substance and for developing stable formulations.

The rate of degradation is typically determined by monitoring the decrease in the concentration of Amlodipine and the increase in the concentration of its degradation products over time using a validated stability-indicating HPLC method. The data is then used to determine the order of the reaction and the degradation rate constant.

Establishment of Reference Standards for Analytical Research

The availability of well-characterized reference standards is a prerequisite for the accurate identification and quantification of impurities. This compound is available from various commercial suppliers as a pharmaceutical reference standard. jchr.orgnih.govresearchgate.net

These reference standards are synthesized and purified to a high degree and are accompanied by a Certificate of Analysis (CoA). The CoA provides comprehensive data on the identity and purity of the compound, which is established using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Purity by HPLC: To determine the chromatographic purity.

The use of a qualified reference standard for this compound is essential for the validation of analytical methods and for the routine quality control of Amlodipine synthetic batches.

Future Research Directions and Emerging Opportunities

Development of Stereoselective Synthesis for Chiral Amlodipine (B1666008) 2-Phthalimide Isomers

Amlodipine is a chiral molecule, and its therapeutic efficacy as a calcium channel blocker resides primarily in the (S)-enantiomer. wisdomlib.org Traditional synthetic routes, such as the Hantzsch dihydropyridine (B1217469) synthesis, typically yield a racemic mixture of the final drug, necessitating subsequent resolution steps which can be inefficient. organic-chemistry.orgwikipedia.org A significant future opportunity lies in the development of stereoselective methods to produce specific chiral isomers of the Amlodipine 2-Phthalimide intermediate directly. This would represent a more elegant and efficient "chiral-pool" approach to synthesizing enantiomerically pure (S)-Amlodipine.

The focus of this research would be on asymmetric catalysis, a field that has seen substantial progress. Organocatalysis, in particular, offers promising strategies. Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of other 1,4-dihydropyridine (B1200194) (DHP) scaffolds. researchgate.net Applying these catalytic systems to the multi-component Hantzsch reaction that forms this compound could induce stereoselectivity at the C4 position of the dihydropyridine ring.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Class | Specific Example | Potential Advantages | Research Focus |

|---|---|---|---|

| Chiral Phosphoric Acids | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | High enantioselectivity in related DHP syntheses; operates via hydrogen bonding. | Optimization of catalyst loading, solvent, and temperature for the this compound reaction. |

| Cinchona Alkaloids | Quinine or Quinidine derivatives | Readily available, proven efficacy in asymmetric synthesis. | Derivatization of the alkaloid scaffold to fine-tune steric and electronic properties for improved selectivity. |

| Chiral Metal Complexes | Rhodium or Iridium complexes with chiral ligands | High turnover numbers and potential for high stereocontrol. | Ligand design and screening; ensuring catalyst compatibility with reaction components. |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The synthesis of this compound, typically involving the Hantzsch reaction, is a multi-step process where precise control over reaction parameters is critical for yield and purity. ajprd.comresearchgate.net The application of Process Analytical Technology (PAT) offers a significant opportunity to move from conventional offline testing to real-time, in-situ monitoring and control. Advanced spectroscopic techniques are at the heart of PAT.

Future research should focus on implementing in-situ probes to monitor the key reaction steps in the formation of this compound.

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy : These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and the final product by tracking characteristic functional group vibrations. mdpi.comclairet.co.uk For instance, an attenuated total reflectance (ATR)-FTIR probe could monitor the consumption of the initial aldehyde and β-ketoester and the appearance of the dihydropyridine ring. mt.com Raman spectroscopy is particularly advantageous for monitoring reactions in heterogeneous mixtures and for tracking crystallization processes. clairet.co.uknottingham.ac.uk

Terahertz Time-Domain Spectroscopy (THz-TDS) : This technique is highly sensitive to the low-frequency intermolecular vibrations characteristic of crystal lattices. It could be employed for real-time monitoring of the crystallization of this compound, providing critical data on polymorphism and crystallinity, which are vital for the quality of the intermediate. nih.gov

By generating real-time data, these techniques enable a deeper understanding of reaction kinetics, identify potential side reactions, and define precise reaction endpoints. This data-rich approach facilitates the development of more robust and reproducible manufacturing processes. mt.com

Table 2: Comparison of In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Provided | Advantages for this compound Synthesis |

|---|---|---|---|

| ATR-FTIR | Infrared Absorption | Functional group concentration in the liquid phase. mt.com | Excellent for tracking soluble species, reaction kinetics, and identifying intermediates. clairet.co.uk |

| Raman Spectroscopy | Light Scattering | Molecular vibrations, crystal lattice phonons. nih.gov | Monitors both solution and solid phases; ideal for crystallization and polymorphism studies. nottingham.ac.uk |

| THz-TDS | Absorption of Terahertz radiation | Low-frequency lattice vibrations. nih.gov | Highly sensitive to crystal structure and polymorphic form; non-destructive. nih.gov |

Integrated Computational and Experimental Approaches for Mechanism-Based Design

A deeper, molecular-level understanding of the reaction mechanism for the formation of this compound can guide the rational design of more efficient synthetic routes. Integrating computational chemistry with experimental validation is a powerful strategy to achieve this.

Density Functional Theory (DFT) calculations can be employed to model the entire Hantzsch reaction pathway. researchgate.netnih.gov Such studies can elucidate the structures of transition states, calculate activation energy barriers for different steps, and predict the influence of catalysts and substituents on reaction rates and selectivity. rsc.orgrsc.org For example, computational models could compare the energy profiles for the formation of different potential isomers or byproducts, providing insights into how to steer the reaction toward the desired this compound product. dntb.gov.ua

The predictions from these in silico studies can then be tested and validated through carefully designed experiments. This synergistic loop—where computational predictions guide experimental work, and experimental results refine the computational models—accelerates process optimization. This mechanism-based design approach can lead to the discovery of novel catalysts, optimal reaction conditions (temperature, solvent, concentration), and strategies to minimize impurity formation, ultimately leading to a more efficient and sustainable synthesis. nih.gov

Exploration of Structure-Activity Relationships for Novel Biological Applications Beyond its Role as an Intermediate

While this compound is valued as a precursor to Amlodipine, the molecule itself possesses a 1,4-dihydropyridine (DHP) core, a scaffold known for a wide range of biological activities. ajprd.com An exciting and underexplored research direction is to investigate whether this compound or its close derivatives possess intrinsic pharmacological activity.

The structure-activity relationship (SAR) of DHPs is well-established for calcium channel blockade, where the C4-aryl group and the C3/C5 ester groups are critical for activity. gpatindia.comactascientific.com The this compound structure shares these core features. However, the presence of the bulky phthalimide (B116566) group is a significant structural deviation from known active DHPs. This modification could lead to novel pharmacological profiles.

Future research could involve: